molecular formula C8H6N2S2 B14664389 3H-[1,2,4]Dithiazolo[4,3-a]benzimidazole CAS No. 38143-52-1

3H-[1,2,4]Dithiazolo[4,3-a]benzimidazole

Cat. No.: B14664389
CAS No.: 38143-52-1
M. Wt: 194.3 g/mol
InChI Key: QSGBMGHXILPGIV-UHFFFAOYSA-N
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Description

3H-[1,2,4]Dithiazolo[4,3-a]benzimidazole is a fused heterocyclic compound comprising a benzimidazole core annulated with a [1,2,4]dithiazole ring. This structure features two sulfur atoms and one nitrogen atom in the dithiazole moiety, conferring unique electronic and steric properties. Its synthesis often involves cyclization reactions of precursors such as aminomercaptotriazoles or interactions with hydrazonoyl halides under reflux conditions .

Properties

CAS No.

38143-52-1

Molecular Formula

C8H6N2S2

Molecular Weight

194.3 g/mol

IUPAC Name

1H-[1,2,4]dithiazolo[4,3-a]benzimidazole

InChI

InChI=1S/C8H6N2S2/c1-2-4-7-6(3-1)9-8-10(7)5-11-12-8/h1-4H,5H2

InChI Key

QSGBMGHXILPGIV-UHFFFAOYSA-N

Canonical SMILES

C1N2C3=CC=CC=C3N=C2SS1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-1,2,4-dithiazolo[4,3-a]benzimidazole typically involves the reaction of 6H-1,3,5-oxathiazines with elemental sulfur. This thermal reaction facilitates the formation of the dithiazole ring system. Another method involves the oxidation of 3H-1,2,4-dithiazoles using mCPBA (meta-chloroperoxybenzoic acid) in the presence of sodium bicarbonate at low temperatures .

Industrial Production Methods

While specific industrial production methods for 3H-1,2,4-dithiazolo[4,3-a]benzimidazole are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates and reagents.

Chemical Reactions Analysis

Types of Reactions

3H-1,2,4-Dithiazolo[4,3-a]benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3H-1,2,4-dithiazolo[4,3-a]benzimidazole involves its interaction with various molecular targets, primarily through its reactive sulfur and nitrogen atoms. These interactions can lead to the formation of covalent bonds with biological molecules, potentially altering their function. The exact pathways and molecular targets are still under investigation, but the compound’s ability to undergo oxidation and substitution reactions suggests it could modulate biological processes through these mechanisms .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Heterocycles

Thiazolo[3,2-a]benzimidazoles

  • Structure : Replaces one sulfur atom in the dithiazole ring with a thiazole moiety (one sulfur, one nitrogen).
  • Synthesis: Typically synthesized via cyclocondensation of 2-aminobenzimidazoles with α-haloketones or thioureas .
  • Biological Activity: Notable for anticancer properties (e.g., YM-298198 as an mGlu1 antagonist) and antimicrobial effects .
  • Key Difference : Reduced sulfur content compared to the dithiazolo analog, leading to lower electrophilicity and altered binding affinities .

1,2,4-Triazolo[4,3-a]benzimidazoles

  • Structure : Contains a triazole ring fused to benzimidazole.
  • Synthesis: Often derived from 1,2-diaminobenzimidazoles reacting with carbon disulfide or acylating agents .
  • Biological Activity : Exhibits antifungal (e.g., activity against Candida albicans), anti-inflammatory, and analgesic effects. Compound 8d (LD₅₀ = 275 mg/kg in mice) shows balanced efficacy and toxicity .
  • Key Difference : The triazole ring enhances hydrogen-bonding capacity, improving interactions with biological targets compared to sulfur-rich dithiazolo derivatives .

Benzo[1,2,3]dithiazoles

  • Structure : Features a benzannulated dithiazole without the imidazole nitrogen.
  • Synthesis : Rare due to challenges in regioselective sulfur incorporation; methods include oxidative cyclization of thioamides .
  • Applications : Primarily used in materials science (e.g., conductive polymers) rather than pharmacology .
  • Key Difference : Lack of the benzimidazole nitrogen reduces bioactivity but increases thermal stability .

Comparative Data Table

Compound Class Core Structure Synthesis Method Yield (%) Key Biological Activity Reference
3H-[1,2,4]Dithiazolo[4,3-a]benzimidazole Dithiazole + Benzimidazole One-pot cyclization with hydrazonoyl halides 79–83 Sulfur extrusion reactivity
Thiazolo[3,2-a]benzimidazoles Thiazole + Benzimidazole Cyclocondensation with α-haloketones 60–85 Anticancer (e.g., YM-298198)
1,2,4-Triazolo[4,3-a]benzimidazoles Triazole + Benzimidazole Acylation of 2-alkylthio intermediates 70–90 Antifungal, anti-inflammatory
Benzo[1,2,3]dithiazoles Benzannulated dithiazole Oxidative cyclization of thioamides 50–65 Materials science applications

Research Findings and Mechanistic Insights

  • Reactivity : this compound undergoes sulfur extrusion when treated with nucleophiles like aniline, forming 2,3-dihydro-1H-benzimidazole-2-thione . This contrasts with triazolo analogs, which resist sulfur loss due to stronger C–S bonds .
  • Antifungal Activity : Triazolo derivatives (e.g., 8a , 9a ) exhibit MIC values of 2–4 µg/mL against Fusarium oxysporum, outperforming dithiazolo compounds in this domain .
  • Synthetic Efficiency : Dithiazolo derivatives achieve higher yields (79–83%) compared to benzo[1,2,3]dithiazoles (50–65%), attributed to optimized cyclization protocols .

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